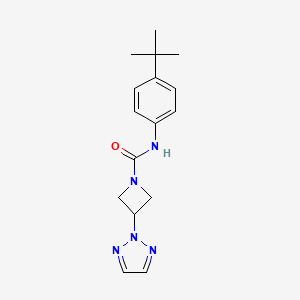

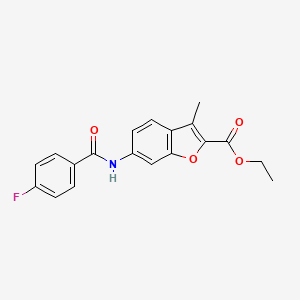

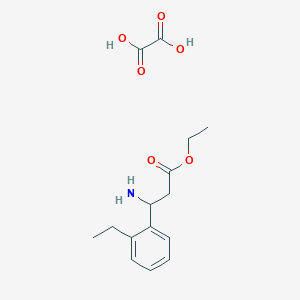

![molecular formula C20H23N3O2 B2880936 4-[[[(2E)-1-氧代-3-苯基-2-丙烯-1-基]氨基]甲基]-苯甲酸2-丙基肼 CAS No. 2044701-99-5](/img/structure/B2880936.png)

4-[[[(2E)-1-氧代-3-苯基-2-丙烯-1-基]氨基]甲基]-苯甲酸2-丙基肼

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, and pKa. For this compound, the predicted boiling point is 574.3±50.0 °C, the predicted density is 1.244±0.06 g/cm3 (at 20 °C and 760 Torr), and the predicted pKa is 4.21±0.10 .科学研究应用

Enhancing Antitumor Immunity

HDAC3 inhibitors can enhance antitumor immunity. Specifically, HDAC3 inhibition promotes antitumor immunity by enhancing CXCL10-mediated chemotaxis and recruiting immune cells . This mechanism may be helpful in guiding HDAC3 inhibitor–based treatment .

Neuroprotection in Spinal Cord Injury

HDAC3 inhibitors have been found to ameliorate spinal cord injury by shifting microglia/macrophage responses towards inflammatory suppression, resulting in neuroprotective phenotypes and improved functional recovery .

Memory Updating

HDAC3 inhibitors have been shown to alter memory updating. For instance, blocking HDAC3 immediately after updating with the pharmacological inhibitor RGFP966 ameliorated age-related impairments in memory updating .

Epigenetic Regulation

HDAC3 inhibitors play a crucial role in the formation of corepressor complexes involved in chromatin remodeling and gene expression . They are part of the machinery of the epigenetic apparatus and play a crucial role in the control of biological processes .

Development of Innovative Strategies

HDAC3 inhibitors are at the forefront of the development of innovative strategies in the development and applications of compounds that demonstrate inhibitory or degradation activity against HDACs . These include PROteolysis-TArgeting Chimeras (PROTACs), tumor-targeted HDACis (e.g., folate conjugates and nanoparticles), and imaging probes .

作用机制

Target of Action

The primary target of the HDAC3 inhibitor, also known as 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoic acid 2-propylhydrazide, is Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in the regulation of gene expression . It serves as a critical molecular regulator in the pathobiology of various malignancies and has garnered attention as a viable target for therapeutic intervention .

Mode of Action

The HDAC3 inhibitor interacts with its target by inhibiting the deacetylase activity of HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering the structure of the chromatin and influencing gene expression . The strategic inhibition of HDAC3 activity is promising for curtailing the proliferation and differentiation of neoplastic cells, instigating tumor cell apoptosis, and attenuating tumor-associated angiogenesis .

Biochemical Pathways

The inhibition of HDAC3 affects several biochemical pathways. For instance, it has been shown to regulate the interferon signaling pathway , the cGAS-STING pathway , and the ZBP1/phosphorylated Interferon Regulatory Factor 3 (p-IRF3) pathway . These pathways are involved in various cellular processes, including inflammation, immune response, and cell death .

Pharmacokinetics

It is known that the effectiveness of hdac inhibitors can be influenced by their pharmacokinetic properties

Result of Action

The inhibition of HDAC3 results in various molecular and cellular effects. It has been shown to ameliorate pathological injury after ischemic stroke by downregulating the ZBP1/p-IRF3 pathway . It also contributes to the regulation of the CD8 T cell cytotoxicity program . Furthermore, HDAC3 inhibition can lead to better outcomes in ischemic stroke models, including the decrease of infarction volumes, the amelioration of post-stroke anxiety-like behavior, and the relief of inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the HDAC3 inhibitor. For example, in response to specific environmental cues, such as exposure to cold, the action of HDAC3 can be altered . .

安全和危害

属性

IUPAC Name |

(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZUZIALEUTHIU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

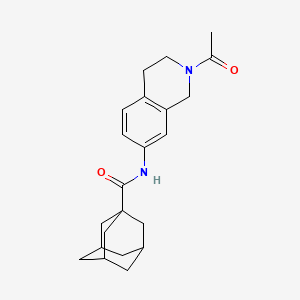

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)

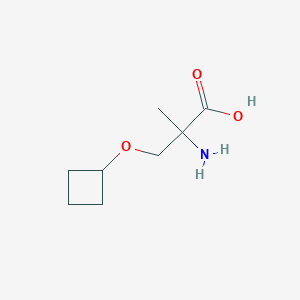

![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)

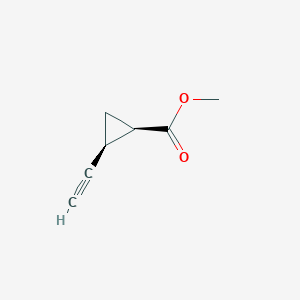

![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)

![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)